N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Description
N-Benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic derivative of the furochromenone scaffold, characterized by a fused furan-chromenone core with methyl substituents at positions 3, 4, and 7. The acetamide side chain at position 8 includes a benzyl group, which modulates its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C23H21NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-benzyl-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C23H21NO4/c1-13-9-18-21(22-20(13)14(2)12-27-22)15(3)17(23(26)28-18)10-19(25)24-11-16-7-5-4-6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,25) |
InChI Key |
KYASSUFZHHMOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes involve the condensation of 3,4,9-trimethylcoumarin with benzylamine followed by acetylation.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Benzylic oxidation: The benzylic carbon can undergo oxidation using reagents like N-bromosuccinimide (NBS) to form the corresponding benzylic bromide.
Substitution reactions: The benzyl group can be substituted using various nucleophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Major products: These reactions lead to derivatives of the parent compound, each with distinct properties.
Scientific Research Applications
Anticancer Activity
N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has been investigated for its anticancer properties. In vitro studies have shown that compounds with similar furochromene structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of furochromene have been reported to inhibit the growth of human cancer cells significantly, suggesting that this compound may also possess similar anticancer properties .
Inhibition of Aldehyde Dehydrogenase
Research has demonstrated that compounds related to this compound exhibit inhibitory effects on aldehyde dehydrogenase enzymes. A related compound showed a 31.7% inhibition at a concentration of 0.01 mM in human subjects . This inhibition is crucial as aldehyde dehydrogenases play significant roles in detoxifying aldehydes and are implicated in various metabolic pathways.
The structure of this compound is characterized by its furochromene backbone and benzyl substituent. The presence of the trimethyl group and the oxo functional group contributes to its biological activity. Understanding the SAR can help in designing more potent derivatives with enhanced efficacy against specific targets .
Case Studies and Research Findings
Mechanism of Action
- The compound’s mechanism of action is context-dependent.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide differ primarily in their substituents on the acetamide side chain or the chromenone core. These variations influence solubility, metabolic stability, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated from molecular formula C₂₄H₂₁NO₆ .
Key Findings from Comparative Studies:
Lipophilicity and Solubility :
- The benzyl-substituted target compound exhibits higher logP values (~3.2) compared to the 1,3-benzodioxol-5-ylmethyl analog (logP ~2.5), indicating reduced water solubility. The (2R)-2-hydroxypropyl derivative, however, demonstrates significantly improved aqueous solubility due to its polar hydroxyl group .
In contrast, Benznidazole, though structurally distinct, highlights the acetamide scaffold’s versatility in drug design but also underscores toxicity risks associated with nitroheterocyclic groups .
Synthetic Accessibility :
- Derivatives with simpler side chains (e.g., hydroxypropyl) are synthesized in higher yields (~75%) compared to benzodioxol-containing analogs (~50%), likely due to steric hindrance during coupling reactions .
Critical Analysis of Evidence
- Structural Diversity: The furochromenone core is highly tunable, with substituents on the acetamide side chain directly correlating with bioactivity. For instance, electron-withdrawing groups (e.g., fluorine in the 4-fluorophenyl analog) enhance target binding .
- Contradictions : While emphasizes the clinical utility of Benznidazole, its nitroimidazole moiety introduces toxicity absent in the target compound, complicating direct comparisons .
- Gaps: No data on the target compound’s pharmacokinetics or in vivo efficacy are available in the provided evidence, limiting a comprehensive assessment.
Biological Activity
N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 853901-34-5
- Molecular Formula : C24H23NO5
- Molecular Weight : 405.44 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 | 15.0 | Cell growth inhibition |
| DU145 | 12.5 | Induction of apoptosis |
These findings suggest that the compound may interfere with cell cycle progression and induce programmed cell death in cancer cells.
The mechanism through which this compound exerts its effects appears to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It is suggested that this compound interacts with signaling pathways that regulate cell survival and apoptosis.
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be a promising candidate for further development as an anticancer drug .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of the compound revealed moderate activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be between 31.25 to 62.5 µg/mL against standard bacterial strains .
- Structure–Activity Relationship (SAR) : Research has shown that modifications to the benzyl and acetamide groups can significantly affect the biological activity of the compound. This highlights the importance of structural features in determining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
